molecular formula C10H9ClN2S B14875154 5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine

5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B14875154
M. Wt: 224.71 g/mol
InChI Key: VCUDPDXDUBVVKG-UHFFFAOYSA-N
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Description

5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a chloromethyl group and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with chloromethylating agents under controlled conditions. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride to facilitate the chloromethylation reaction . The reaction is carried out under acidic conditions to protonate the formaldehyde carbonyl, making the carbon more electrophilic and susceptible to nucleophilic attack by the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the desired product, such as recrystallization or distillation, to ensure high purity and yield. The use of continuous flow processing and optimization of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation may produce a sulfoxide or sulfone derivative.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring and phenyl group contribute to the compound’s overall binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring with a chloromethyl group and a phenyl group. This structural arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

5-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9ClN2S/c11-6-9-7-12-10(14-9)13-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)

InChI Key

VCUDPDXDUBVVKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(S2)CCl

Origin of Product

United States

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